molecular formula C16H24BNO2 B2502166 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine CAS No. 1036990-23-4

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine

Cat. No. B2502166
CAS RN: 1036990-23-4
M. Wt: 273.18
InChI Key: NECJDNOVQJOGHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine” is a chemical compound. It has a molecular formula of C16H24BNO2 and a molecular weight of 273.178 Da . It is related to the compound “tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate” which has a molecular formula of C18H28BNO4 and a molecular weight of 333.2 g/mol .


Molecular Structure Analysis

The molecular structure of “1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine” is characterized by the presence of a 1,3,2-dioxaborolane ring, which is a type of boronic ester. This ring is attached to a benzyl group, which in turn is attached to an azetidine ring .

Scientific Research Applications

Benzoxaborole Compounds in Medicinal Chemistry

Benzoxaborole compounds have been recognized for their broad spectrum of applications in medicinal chemistry over the past decade. These compounds, which include a boron-heterocyclic scaffold, are valued for their physicochemical and drug-like properties. The versatility of benzoxaboroles has led to the discovery of new classes of agents with anti-bacterial, anti-fungal, anti-protozoal, and anti-viral activities, as well as anti-inflammatory properties. The peculiar mechanism of action of benzoxaboroles, attributed to the electron-deficient nature of the boron atom, alongside their ease of preparation, positions them as a promising area for pharmaceutical research and development. Two benzoxaborole derivatives, tavaborole and crisaborole, are already in clinical use for treating onychomycosis and atopic dermatitis, respectively, with several others in various phases of clinical trials (Nocentini, Supuran, & Winum, 2018).

properties

IUPAC Name

1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)14-8-6-13(7-9-14)12-18-10-5-11-18/h6-9H,5,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECJDNOVQJOGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine

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